4,4’,4’’-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale 4,4’,4’’-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale
Brand Name: Vulcanchem
CAS No.: 1322530-62-0
VCID: VC0120728
InChI: InChI=1S/C132H132O6/c1-76(2)22-19-25-79(7)34-37-85-46-58-91(59-47-85)109-106(88-52-40-82(41-53-88)28-13-10-16-31-103(133)134)97-70-64-94-68-74-101-119-111(93-62-50-87(51-63-93)39-36-81(9)27-21-24-78(5)6)108(90-56-44-84(45-57-90)30-15-12-18-33-105(137)138)99-72-66-96-69-75-102-120-110(92-60-48-86(49-61-92)38-35-80(8)26-20-23-77(3)4)107(89-54-42-83(43-55-89)29-14-11-17-32-104(135)136)98-71-65-95-67-73-100-118(109)124-115(97)112(94)122(101)128-130(124)127-121(100)113(95)116(98)125(120)131(127)129-123(102)114(96)117(99)126(119)132(128)129/h40-81H,10-39H2,1-9H3,(H,133,134)(H,135,136)(H,137,138)
SMILES: CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C(C=C3)C=CC6=C5C7=C8C4=C2C9=C1C8=C2C3=C(C4=C5C2=C7C2=C6C(=C(C6=C2C5=C(C=C6)C=C4)C2=CC=C(C=C2)CCCCCC(=O)O)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C(C2=C3C1=C(C=C2)C=C9)C1=CC=C(C=C1)CCCCCC(=O)O)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)CCCCCC(=O)O
Molecular Formula: C132H132O6
Molecular Weight: 1814.502

4,4’,4’’-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale

CAS No.: 1322530-62-0

Reference Standards

VCID: VC0120728

Molecular Formula: C132H132O6

Molecular Weight: 1814.502

4,4’,4’’-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale - 1322530-62-0

CAS No. 1322530-62-0
Product Name 4,4’,4’’-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale
Molecular Formula C132H132O6
Molecular Weight 1814.502
IUPAC Name 6-[4-[14,24-bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid
Standard InChI InChI=1S/C132H132O6/c1-76(2)22-19-25-79(7)34-37-85-46-58-91(59-47-85)109-106(88-52-40-82(41-53-88)28-13-10-16-31-103(133)134)97-70-64-94-68-74-101-119-111(93-62-50-87(51-63-93)39-36-81(9)27-21-24-78(5)6)108(90-56-44-84(45-57-90)30-15-12-18-33-105(137)138)99-72-66-96-69-75-102-120-110(92-60-48-86(49-61-92)38-35-80(8)26-20-23-77(3)4)107(89-54-42-83(43-55-89)29-14-11-17-32-104(135)136)98-71-65-95-67-73-100-118(109)124-115(97)112(94)122(101)128-130(124)127-121(100)113(95)116(98)125(120)131(127)129-123(102)114(96)117(99)126(119)132(128)129/h40-81H,10-39H2,1-9H3,(H,133,134)(H,135,136)(H,137,138)
Standard InChIKey WMYBZKMRSIQWEG-UHFFFAOYSA-N
SMILES CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C(C=C3)C=CC6=C5C7=C8C4=C2C9=C1C8=C2C3=C(C4=C5C2=C7C2=C6C(=C(C6=C2C5=C(C=C6)C=C4)C2=CC=C(C=C2)CCCCCC(=O)O)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C(C2=C3C1=C(C=C2)C=C9)C1=CC=C(C=C1)CCCCCC(=O)O)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)CCCCCC(=O)O
Synonyms PAH-5
PubChem Compound 131699021
Last Modified Nov 11 2021
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